molecular formula C10H8N2O2S B7729462 3-benzoyl-2-sulfanyl-4H-imidazol-5-one

3-benzoyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7729462
M. Wt: 220.25 g/mol
InChI Key: YTMVOQHVLQJLML-UHFFFAOYSA-N
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Description

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms, a carbonyl group, and a sulfanyl group. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with a thiourea derivative, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzoyl-2-sulfanyl-4H-imidazol-5-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzoyl and sulfanyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-benzoyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVOQHVLQJLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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